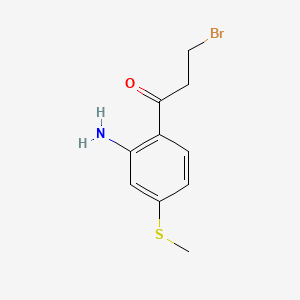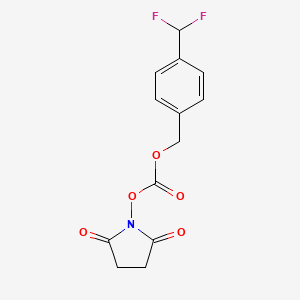
N-(1-Cyano-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-inden-5-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Cyano-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-inden-5-yl)acetamide is a complex organic compound that features a cyano group, a trimethylsilyl group, and an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyano-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-inden-5-yl)acetamide typically involves the reaction of a suitable indene derivative with trimethylsilyl cyanide under controlled conditions. The reaction is often carried out in the presence of a catalyst such as zinc iodide to facilitate the formation of the desired product . The reaction conditions usually include an inert atmosphere, moderate temperatures, and specific solvents to ensure high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain the compound in large quantities with high purity.
化学反应分析
Types of Reactions
N-(1-Cyano-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-inden-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The conditions for these reactions vary but generally involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, reduction could produce an amine, and substitution reactions could introduce a wide range of functional groups, enhancing the compound’s versatility in further applications .
科学研究应用
N-(1-Cyano-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-inden-5-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of novel organic compounds and materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
作用机制
The mechanism by which N-(1-Cyano-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-inden-5-yl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The cyano and trimethylsilyl groups play crucial roles in these interactions, affecting the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
Similar compounds include other cyanoacetamide derivatives and trimethylsilyl-substituted compounds. Examples are:
- N-(2-Cyano-2-((trimethylsilyl)oxy)ethyl)acetamide
- N-(1-Cyano-1-((trimethylsilyl)oxy)propyl)acetamide
Uniqueness
The combination of the indene core with the cyano and trimethylsilyl groups makes it a versatile compound for various synthetic and research purposes .
属性
分子式 |
C15H20N2O2Si |
|---|---|
分子量 |
288.42 g/mol |
IUPAC 名称 |
N-(1-cyano-1-trimethylsilyloxy-2,3-dihydroinden-5-yl)acetamide |
InChI |
InChI=1S/C15H20N2O2Si/c1-11(18)17-13-5-6-14-12(9-13)7-8-15(14,10-16)19-20(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,17,18) |
InChI 键 |
RGVJUKGDOJAMKW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC2=C(C=C1)C(CC2)(C#N)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Ammoniooxy)methyl]-4-(methoxycarbonyl)benzene chloride](/img/structure/B14058686.png)













